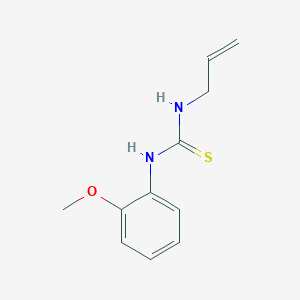
1-Allyl-3-(2-methoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-3-(2-methoxyphenyl)thiourea is a compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an allyl group, an o-methoxyphenyl group, and a thio group attached to the urea backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-3-(2-methoxyphenyl)thiourea typically involves the reaction of allyl isothiocyanate with o-methoxyaniline. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-Allyl-3-(2-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The allyl and o-methoxyphenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry
AMPT serves as a ligand in coordination chemistry, where it can form complexes with transition metals. These complexes are studied for their potential catalytic activities and stability. The thio group in AMPT allows for strong coordination with metal ions, enhancing the reactivity of the resulting complexes .
AMPT has been investigated for its biological properties, particularly as an enzyme inhibitor. Its structure allows it to interact with specific molecular targets, leading to potential applications in drug development. Notably, thiourea derivatives have shown promising antibacterial activity against various pathogens, including E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL .
Table 1: Antibacterial Activity of Thiourea Derivatives
| Compound | Pathogen Tested | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| AMPT | E. faecalis | 40 | 29 |
| AMPT | P. aeruginosa | 50 | 24 |
| AMPT | S. typhi | 40 | 30 |
| AMPT | K. pneumoniae | 50 | 19 |
Anticancer Properties
Research has highlighted the potential of AMPT as an anticancer agent. Its mechanism involves the inhibition of specific enzymes that play a role in cancer cell proliferation. Studies have shown that thiourea derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .
Industrial Applications
In industrial settings, AMPT is utilized in the synthesis of advanced materials and polymers. Its unique chemical properties facilitate the development of new materials with enhanced performance characteristics, particularly in fields such as coatings and adhesives.
Case Studies
Case Study 1: Enzyme Inhibition
A study explored the inhibitory effects of AMPT on specific enzymes involved in metabolic pathways associated with bacterial growth. The results indicated that AMPT could effectively inhibit enzyme activity, leading to reduced bacterial proliferation.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that AMPT exhibited significant cytotoxicity against various cancer cell lines. The compound was shown to induce cell cycle arrest and apoptosis, highlighting its potential as a therapeutic agent in oncology.
Wirkmechanismus
The mechanism of action of 1-Allyl-3-(2-methoxyphenyl)thiourea involves its interaction with specific molecular targets. The thio group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The allyl and o-methoxyphenyl groups may enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: A simpler analog without the allyl and o-methoxyphenyl groups.
N,N’-Dimethylthiourea: Contains methyl groups instead of allyl and o-methoxyphenyl groups.
Tetramethylthiourea: Contains four methyl groups.
Uniqueness
1-Allyl-3-(2-methoxyphenyl)thiourea is unique due to the presence of the allyl and o-methoxyphenyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
1207-94-9 |
|---|---|
Molekularformel |
C11H14N2OS |
Molekulargewicht |
222.31 g/mol |
IUPAC-Name |
1-(2-methoxyphenyl)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C11H14N2OS/c1-3-8-12-11(15)13-9-6-4-5-7-10(9)14-2/h3-7H,1,8H2,2H3,(H2,12,13,15) |
InChI-Schlüssel |
OXFCBWYEQXGNIK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=S)NCC=C |
Isomerische SMILES |
COC1=CC=CC=C1NC(=NCC=C)S |
Kanonische SMILES |
COC1=CC=CC=C1NC(=S)NCC=C |
Key on ui other cas no. |
1207-94-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















